molecular formula C15H14N2O3 B182601 Ethyl 4-(pyridine-3-carbonylamino)benzoate CAS No. 26321-06-2

Ethyl 4-(pyridine-3-carbonylamino)benzoate

Cat. No. B182601
CAS RN: 26321-06-2
M. Wt: 270.28 g/mol
InChI Key: IGNYCWGRAJGNKX-UHFFFAOYSA-N
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Patent
US05834461

Procedure details

A mixture of 1.83 g (0.01 mol) of nicotinoyl chloride hydrochloride (97%), 1.65 g of (0.01 mol) of ethyl 4-aminobenzoate, 2.22 g (0.022 mol) of triethylamine and 61 mg of 4-dimethylaminopyridine in 33 ml of dichloromethane is refluxed 24 hours. The solution is washed with water, 2N citric acid and NaHCO3 solution. The solvent is removed and the residue triturated with methanol to give 2.3 g of ethyl 4-[(3-pyridinylcarbonyl)amino]benzoate as yellow crystals, m.p. 125°-127 ° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[NH2:11][C:12]1[CH:22]=[CH:21][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][CH:13]=1.C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([NH:11][C:12]2[CH:13]=[CH:14][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:21][CH:22]=2)=[O:9])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
1.65 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
61 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
33 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 24 hours
Duration
24 h
WASH
Type
WASH
Details
The solution is washed with water, 2N citric acid and NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)NC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.